Cas no 2408429-94-5 (2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid)

2408429-94-5 structure
Produktname:2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid
CAS-Nr.:2408429-94-5
MF:C10H13BO4
MW:208.018823385239
MDL:MFCD30735841
CID:4776691
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid
-
- MDL: MFCD30735841
- Inchi: 1S/C10H13BO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5,13-14H,1-3H3
- InChI-Schlüssel: JIPRCFZPMAPQHX-UHFFFAOYSA-N
- Lächelt: C1(B(O)O)=CC(C(OC)=O)=C(C)C=C1C
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1124655-500mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124655-100mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 95% | 100mg |
$325 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0192-50mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 97% | 50mg |
¥3480.09 | 2025-01-20 | |
eNovation Chemicals LLC | Y1124655-250mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 95% | 250mg |
$525 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0192-100mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 97% | 100mg |
1687.6CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0192-1g |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 97% | 1g |
7462.77CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0192-50mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 97% | 50mg |
1263.58CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1124655-50mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 95% | 50mg |
$235 | 2025-02-21 | |
eNovation Chemicals LLC | Y1124655-500mg |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 95% | 500mg |
$940 | 2025-02-25 | |
eNovation Chemicals LLC | Y1124655-1g |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid |
2408429-94-5 | 95% | 1g |
$1545 | 2025-02-25 |
2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid Verwandte Literatur
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
2408429-94-5 (2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid) Verwandte Produkte
- 2034614-64-5(N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 102625-64-9(Pantoprazole sulfide)
- 1779660-67-1(2-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid)
- 1804694-63-0(2-Bromo-3,5-diamino-4-(difluoromethyl)pyridine)
- 2757895-87-5((3-Chloro-5-methoxyphenyl)methyl 4-methylbenzene-1-sulfonate)
- 135-72-8(Ethanol,2-[ethyl(4-nitrosophenyl)amino]-)
- 2229265-74-9(2-(2-azidoethyl)-2,3-dihydro-1,4-benzodioxine)
- 19243-52-8(1-Allyl-1-phenylbut-3-enylamine)
- 18374-17-9((±)-Vincadifformine)
- 824-98-6(1-(chloromethyl)-3-methoxybenzene)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2408429-94-5)2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid

Reinheit:99%/99%/99%/99%/99%/99%
Menge:1g/5g/500mg/250mg/100mg/50mg
Preis ($):1512.0/5348.0/920.0/515.0/312.0/211.0